molecular formula C9H11NO2S B060639 methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 184174-80-9

methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B060639
CAS RN: 184174-80-9
M. Wt: 197.26 g/mol
InChI Key: XUKGZPUAFGAYHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiophene derivatives often involves reactions with orthoesters, primary amines, and hydrazines to yield thienopyrimidinones, indicating a method that may be adapted for the target compound. Specifically, methyl 3-amino-2-thiophene carboxylate reacts with orthoesters to form N-(2-carbomethoxy thienyl) imidates, which are further treated to obtain final products, providing insights into potential synthetic pathways for methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (Hajjem, Khoud, & Baccar, 2010).

Molecular Structure Analysis

The crystal structure of similar compounds, like methyl 2-amino-4,5,6,7-tetrahydro-1-benzo[thiophene-3-carboxylate, provides valuable insights into the molecular structure. It consists of a thiophene ring substituted by amino and methyl ester groups, with significant intra- and intermolecular hydrogen bonding stabilizing the crystal structure, likely reflective of the target compound’s structural characteristics (Vasu et al., 2004).

Chemical Reactions and Properties

Thiophene derivatives undergo various reactions, including cyclization and interactions with electrophiles, to form diverse heterocyclic structures. For instance, the reaction of cyclopenta[b]thiophene derivatives with phenylisothiocyanate can yield various heterocyclic compounds with potential anticonvulsant and antidepressant activities, indicating the chemical versatility and reactivity of similar compounds (El-Sharkawy, 2012).

Scientific Research Applications

Synthesis and Reactivity in Medicinal Chemistry

The synthesis and reactivity of thiophene derivatives, including compounds structurally related to methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, are of significant interest in medicinal chemistry due to their wide range of biological activities. Thiophene derivatives are present in many natural and synthetic compounds with valuable bioactivities, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. The synthesis of thiophene derivatives has attracted attention due to their applications in drug development, showcasing their importance in creating new therapeutic agents (Xuan, 2020).

Application in Heterocyclic Pharmacophores

2,4‐Thiazolidinedione (2,4‐TZD), a heterocyclic pharmacophore, demonstrates the potential for structural modification and incorporation into various pharmacologically active molecules. The review by Singh et al. (2022) highlights the versatility of TZD derivatives, including those with thiophene rings, in developing antimicrobial, anticancer, and antidiabetic agents. This underscores the broad utility of thiophene and its derivatives in medicinal chemistry for creating novel drug molecules to combat life-threatening ailments (Singh et al., 2022).

Importance in Flavor Chemistry

Branched aldehydes, derived from amino acids, play a crucial role in flavor chemistry for various food products. While not directly related to the chemical , the study by Smit et al. (2009) on the production and breakdown pathways of branched aldehydes from amino acids in food products illustrates the significance of understanding the chemical transformations of amino acid derivatives in applied chemistry, including those related to thiophene derivatives in flavor and fragrance chemistry (Smit et al., 2009).

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves, protective clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-12-9(11)7-5-3-2-4-6(5)13-8(7)10/h2-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKGZPUAFGAYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384758
Record name Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

CAS RN

184174-80-9
Record name Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
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